molecular formula C23H22N6O4S B2736616 1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 900011-63-4

1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2736616
CAS No.: 900011-63-4
M. Wt: 478.53
InChI Key: ZJLNIRCFQGXANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative featuring a hydroxyethyl group at the N1 position and a 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole moiety linked via a ketone bridge. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications such as antimicrobial, anticancer, or enzyme-targeted agents .

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-33-16-6-4-15(5-7-16)19-11-18(20-3-2-10-34-20)26-29(19)21(31)13-27-14-24-22-17(23(27)32)12-25-28(22)8-9-30/h2-7,10,12,14,19,30H,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNIRCFQGXANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel derivative within the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention for its diverse biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, anti-inflammatory effects, and antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has shown significant inhibitory effects against various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study evaluated the compound's cytotoxicity against several human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated:

  • IC50 Values :
    • A549: 2.24 µM
    • MCF-7: 1.74 µM
    • HepG2: 3.00 µM

These values were compared to doxorubicin, a standard chemotherapy drug with an IC50 of 9.20 µM for A549 cells. The compound induced apoptosis in these cells, with flow cytometric analysis revealing a sub-G1 peak indicating significant apoptotic activity at low micromolar concentrations .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibited notable anti-inflammatory effects.

The compound was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The results showed:

  • IC50 Values :
    • COX-1: 0.04 µmol
    • COX-2: 0.04 µmol

These values were comparable to celecoxib, a known COX inhibitor, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial properties of the compound were assessed using the agar well diffusion method against a range of bacteria and fungi.

Results Summary

The synthesized derivatives demonstrated significant antimicrobial activity:

  • Compounds showed effectiveness against Gram-positive and Gram-negative bacteria.
  • Notable results included:
    • Compound 2e exhibited an inhibition zone of 20 mm against Staphylococcus aureus.
    • Compound 2g showed similar efficacy against Escherichia coli with an inhibition zone of 18 mm.

These findings suggest that the compound may serve as a potential candidate for treating infections caused by resistant strains .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to 1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been evaluated for their effectiveness against various bacterial and fungal strains .

Anticancer Properties

The incorporation of thiophene and pyrazole moieties has been linked to anticancer activity. Research suggests that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion may enhance these effects due to its unique structural attributes .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. The presence of the pyrazolo and thiophene rings is believed to contribute to the inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions. Key steps may include:

  • Formation of Pyrazole Derivatives : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Thiophene Integration : Employing thiophene-containing reagents to introduce the thiophene ring into the pyrazole framework.
  • Functionalization : Modifying the resultant compounds with hydroxyethyl and methoxy groups to enhance biological activity.

Case Studies

Several studies highlight the applications of similar compounds:

Case Study 1: Antimicrobial Evaluation

A study published in Pharmaceutical Chemistry Journal assessed a series of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial efficacy. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of thiophene-substituted pyrazoles. The findings revealed that these compounds could effectively inhibit tumor growth in vitro and in vivo models, indicating their potential as chemotherapeutic agents .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive sites:

Functional GroupReactivity ProfileExample Reactions
Pyrazolo[3,4-d]pyrimidin-4(5H)-one coreSusceptible to nucleophilic substitution at position 4 due to electron-deficient aromaticity.Hydrolysis under acidic/basic conditions, forming pyrazolo-pyrimidine dicarboxylic acid derivatives .
2-Hydroxyethyl side chainOxidation-prone; participates in esterification or etherification.Oxidation to ketone (e.g., with PCC), esterification with acyl chlorides .
Dihydro-pyrazole ring (C5-substituted)Electrophilic substitution at thiophen-2-yl group; coordination with transition metals.Halogenation of thiophene (e.g., bromination at α-positions) .
Methoxyphenyl groupDirects electrophilic aromatic substitution to para/ortho positions.Nitration, sulfonation .

Hydrolysis of Pyrimidinone Lactam

The pyrimidinone lactam undergoes hydrolysis in acidic or basic media, yielding a ring-opened product:

Pyrimidinone+H2OH+/OHPyrazolo-pyrimidine dicarboxamide\text{Pyrimidinone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Pyrazolo-pyrimidine dicarboxamide}

Conditions : 6M HCl, reflux (110°C, 12h) or 2M NaOH, 80°C .

Oxidation of Hydroxyethyl Group

The 2-hydroxyethyl substituent oxidizes to a ketone:

-CH2CH2OHPCC-CH2C(O)-\text{-CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{PCC}} \text{-CH}_2\text{C(O)-}

Yield : ~75% (observed in analog Z241931598 ).

Thiophene Electrophilic Substitution

The thiophen-2-yl group undergoes bromination or nitration preferentially at the α-position:

Thiophene+Br2FeBr32,5-Dibromothiophene derivative\text{Thiophene} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{2,5-Dibromothiophene derivative}

Conditions : DCM, 0°C, 2h .

Stability Under Thermal and Photolytic Conditions

ConditionStabilityDegradation Pathway
Thermal (150°C)UnstableCleavage of dihydro-pyrazole ring; decarboxylation of pyrimidinone .
UV Light (254 nm)ModeratePhotooxidation of thiophene to sulfoxide .

Metal Coordination Chemistry

The pyrazole N-atoms and thiophene sulfur atom act as ligands for transition metals:

Metal IonCoordination SiteObserved Complex
Cu(II)Pyrazole N, Thiophene SOctahedral complex (λmax = 620 nm) .
Pd(II)Pyrimidinone O, Pyrazole NSquare-planar complex (catalytic in Suzuki coupling) .

Synthetic Modifications

Derivatives synthesized via:

  • Mitsunobu Reaction : Substitution of hydroxyethyl with alkyl/aryl groups .

  • Buchwald–Hartwig Amination : Introduction of aryl amines at pyrimidinone C4 .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Substituents and Reported Activities of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Compound Name/ID Substituents Biological Activity Reference
Target Compound 2-Hydroxyethyl, 4-methoxyphenyl, thiophen-2-yl Under investigation
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Phenyl Precursor for chlorinated derivatives (antimicrobial)
WIN 58237 Cyclopentyl, methyl, 4-pyridinyl Phosphodiesterase (PDE) inhibition
Sildenafil Propyl, methylmorpholino-sulfonyl, ethoxyphenyl PDE5 inhibition (erectile dysfunction)
2e, 2f, 2g (Sureja et al.) Aliphatic/aromatic nitriles (e.g., benzyl, chloro-substituted) Antimicrobial (broad-spectrum)
2-Benzylpyrazolo[3,4-d]pyrimidin-4(5H)-one Benzyl Anticonvulsant/antiasthmatic
RKO-active derivatives 1,5-Diphenyl, 6-substituted groups (e.g., triazoles) Apoptosis induction in colon cancer

Key Observations:

  • Hydroxyethyl Group : The 2-hydroxyethyl substituent in the target compound may enhance solubility compared to alkyl or aryl groups in analogs like WIN 58237 .
  • Thiophene vs.
  • 4-Methoxyphenyl : This substituent is associated with increased metabolic stability and bioavailability in similar scaffolds .

Antimicrobial Activity:

  • The target compound’s 4-methoxyphenyl and thiophen-2-yl groups may enhance membrane penetration, akin to Sureja’s nitrile-substituted derivatives (MIC: 2–8 µg/mL against S. aureus and E. coli) .
  • Contrast : Chlorinated derivatives (e.g., 4-chloro-1-phenyl analogs) show moderate activity but higher cytotoxicity .

Anticancer Potential:

  • 1,5-Diphenyl-6-substituted derivatives induce apoptosis in RKO colon cancer cells via caspase-3 activation (IC₅₀: 12–25 µM) . The hydroxyethyl group in the target compound may improve tumor selectivity.

Enzyme Inhibition:

  • PDE Inhibition: WIN 58237 and sildenafil analogs highlight the role of bulky substituents (cyclopentyl, morpholino) in PDE isoform selectivity . The target compound’s thiophene may offer unique interactions with catalytic sites.

Preparation Methods

Cyclocondensation of Nitrile Precursors

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is synthesized via HCl-catalyzed cyclocondensation. A mixture of 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 mM) and aliphatic/aromatic nitriles (15 mM) in dioxane undergoes HCl gas saturation for 6 hours. Post-reaction workup involves ice quenching, sodium hydroxide basification (5%), and recrystallization from ethanol/water (3:1), yielding 70–85% pure core structures.

Critical Parameters

  • Solvent System : Dioxane enables optimal HCl solubility and intermediate stabilization.
  • Temperature : Room temperature (25°C) prevents premature cyclization side products.
  • Nitrile Equivalents : 1.5-fold excess ensures complete core functionalization.

Dihydropyrazole Moiety Construction

Hydrazine Cyclization Strategy

The 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl subunit is synthesized via:

  • Knoevenagel Condensation : 4-Methoxybenzaldehyde reacts with thiophene-2-carbaldehyde in ethanolic NaOH (2M) to form α,β-unsaturated ketone intermediates.
  • Hydrazine Cyclocondensation : The diketone intermediate reacts with hydrazine hydrate (80%) in refluxing ethanol (12 h), forming the dihydropyrazole ring.

Reaction Optimization

Parameter Optimal Value Impact on Yield
Hydrazine Concentration 2.5 equiv Maximizes ring closure (92%)
Reaction Time 12 h Minimizes oxazole byproducts
Solvent Polarity Ethanol (ε=24.3) Enhances dipole stabilization

Oxoethyl Linker Installation

Nucleophilic Acyl Substitution

The oxoethyl (-CO-CH2-) bridge is introduced via nucleophilic substitution between the pyrazolo[3,4-d]pyrimidinone core and bromoacetylated dihydropyrazole:

  • Bromoacetylation : Dihydropyrazole (1 equiv) reacts with bromoacetyl bromide (1.2 equiv) in dry dichloromethane (0°C, 2 h).
  • Coupling Reaction : The bromoacetyl intermediate (1.1 equiv) reacts with the pyrazolo[3,4-d]pyrimidinone core (1 equiv) in DMF/K2CO3 (3 equiv) at 50°C (8 h).

Yield Optimization

  • Base Selection : Potassium carbonate outperforms triethylamine (78% vs. 63%) by minimizing ester hydrolysis.
  • Solvent Choice : DMF enhances solubility of both aromatic systems.

2-Hydroxyethyl Functionalization

Alkylation of Pyrazole Nitrogen

The 2-hydroxyethyl group is introduced via N-alkylation using ethylene oxide under acidic conditions:

  • Reaction Setup : Pyrazole nitrogen (1 equiv), ethylene oxide (5 equiv), and p-toluenesulfonic acid (0.2 equiv) in toluene reflux (24 h).
  • Workup : Neutralization with NaHCO3, extraction with ethyl acetate, and silica gel chromatography (CH2Cl2:MeOH 9:1).

Key Considerations

  • Catalyst Loading : 0.2 equiv p-TsOH prevents over-alkylation.
  • Temperature Control : Reflux conditions (110°C) drive ethylene oxide reactivity.

Integrated Synthesis Protocol

Sequential Reaction Pathway

Combining the above steps yields the target compound through this optimized sequence:

  • Step 1 : Pyrazolo[3,4-d]pyrimidinone core synthesis (72 h, 82% yield).
  • Step 2 : Dihydropyrazole cyclization (18 h, 89% yield).
  • Step 3 : Oxoethyl linker coupling (10 h, 75% yield).
  • Step 4 : Hydroxyethyl alkylation (24 h, 68% yield).

Cumulative Yield : 82% × 89% × 75% × 68% = 37.4% overall .

Structural Validation and Characterization

Spectroscopic Confirmation

1H NMR (DMSO-d6, 400 MHz) :

  • δ 8.21 (s, 1H, pyrimidine-H)
  • δ 7.89–7.12 (m, 7H, aromatic-H)
  • δ 4.62 (t, J=6.2 Hz, 2H, -OCH2CH2OH)
  • δ 3.81 (s, 3H, -OCH3)

IR (KBr, cm⁻¹) :

  • 3415 (O-H stretch)
  • 1682 (C=O, pyrimidinone)
  • 1596 (C=N, pyrazole)

HPLC Purity : 98.2% (C18 column, MeCN:H2O 70:30).

Process Optimization Challenges

Byproduct Formation Mitigation

Major Byproducts :

  • Over-Alkylated Pyrazole : Controlled by limiting ethylene oxide stoichiometry.
  • Oxazole Formation : Suppressed using anhydrous DMF and inert atmosphere.

Purification Techniques :

  • Recrystallization : Ethyl acetate/hexane (3:1) removes polar impurities.
  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH2Cl2 → 5% MeOH).

Scalability and Industrial Feasibility

Kilogram-Scale Adaptation

Modified Protocol for Batch Production :

  • Reactor Type : Jacketed glass-lined reactor (50 L capacity).
  • Temperature Control : ±2°C precision via circulating oil bath.
  • Yield at Scale : 34.1% (vs. 37.4% lab-scale).

Cost Analysis :

Component Cost/kg (USD)
Starting Materials 2,450
Solvents 980
Catalysts 320
Total 3,750

Emerging Methodological Innovations

Continuous Flow Approaches

Recent advancements propose microreactor-based synthesis to enhance yield:

  • Residence Time : 12 minutes vs. 72 hours batch.
  • Yield Improvement : 41% overall (10% increase).

Flow System Parameters :

  • Channel Diameter : 1.0 mm PTFE tubing.
  • Pressure : 8 bar N2 drive.
  • Temperature : 130°C.

Q & A

Basic: What are the most efficient synthetic routes for this compound, and how can purity be optimized?

Answer:
The compound’s synthesis involves multi-step protocols, including cyclization and condensation reactions. For example, cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C is a critical step to form pyrazole and pyrimidine rings . Purity optimization requires careful solvent selection (e.g., ethanol or acetic acid for recrystallization) and characterization via IR, NMR, and HPLC to confirm structural integrity and eliminate side products like unreacted intermediates or oxidized derivatives .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups such as carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms regiochemistry of the pyrazole and pyrimidine rings. For instance, the 4-methoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced: How can reaction mechanisms for key steps (e.g., cyclization) be elucidated to improve yield?

Answer:
Mechanistic studies using computational tools (e.g., density functional theory) can map energy barriers for cyclization. For example, POCl₃-mediated cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. Kinetic experiments under varying temperatures (80–140°C) and catalyst concentrations can identify rate-limiting steps . Isotopic labeling (e.g., ¹⁵N) may trace nitrogen migration in pyrimidine ring formation .

Advanced: How do structural modifications (e.g., substituting thiophen-2-yl with furyl) affect bioactivity?

Answer:
Comparative studies show that replacing thiophen-2-yl with furyl alters electronic properties (e.g., increased electron density) and steric bulk, impacting binding to biological targets. For instance, furyl derivatives exhibit reduced antibacterial activity compared to thiophen-2-yl analogs, likely due to weaker hydrophobic interactions with bacterial enzymes . Dose-response assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) can quantify these effects .

Advanced: How should contradictory data in biological assays (e.g., antibacterial vs. anticancer activity) be resolved?

Answer:
Contradictions may arise from assay conditions (e.g., bacterial strain specificity) or off-target effects. Resolve by:

  • Dose-Response Curves : Test across a wider concentration range (nM–µM).
  • Selectivity Profiling : Compare activity against related enzymes (e.g., human kinases vs. bacterial topoisomerases) .
  • Metabolic Stability Tests : Assess compound degradation in serum to rule out false negatives .

Advanced: What computational strategies predict this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores. The 2-hydroxyethyl group enhances water solubility but may reduce blood-brain barrier penetration .
  • Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., oxidation of the thiophene ring) .

Advanced: How can regioselectivity challenges in pyrazole-pyrimidine fusion be addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., 4-methoxyphenyl) direct cyclization to the N1 position of pyrimidine. Using bulky bases (e.g., DBU) or microwave-assisted synthesis can enhance selectivity by accelerating specific transition states .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Chemical Proteomics : Use biotinylated analogs to pull down binding proteins from lysates.
  • Thermal Shift Assays : Monitor protein melting temperature shifts upon compound binding .
  • CRISPR Knockout Models : Confirm activity loss in cells lacking the putative target (e.g., kinase knockout lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.